molecular formula C38H70O4Si2 B2759269 4-((S)-1-((1S,3aS,7aS,E)-4-((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)ethoxy)-2-methylbutan-2-ol CAS No. 152517-44-7

4-((S)-1-((1S,3aS,7aS,E)-4-((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)ethoxy)-2-methylbutan-2-ol

Cat. No.: B2759269
CAS No.: 152517-44-7
M. Wt: 647.144
InChI Key: VIQGGYZFTMULIY-LVMQTPCQSA-N
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Description

This compound is a highly specialized synthetic organic molecule characterized by a complex polycyclic framework with stereochemical precision. Key structural features include:

  • Stereochemistry: Multiple chiral centers (S, R configurations) and double-bond geometries (E, Z) dictate its three-dimensional conformation.
  • Functional groups: A tert-butyldimethylsilyl (TBDMS) ether-protected diol system, a methylenecyclohexylidene moiety, and a branched alkyl chain with a terminal hydroxyl group.

While direct pharmacological data for this compound are absent in the provided evidence, structurally related molecules (e.g., CAS 140710-96-9, ) are marketed for medicinal purposes, implying its role in drug discovery pipelines. The TBDMS groups likely enhance stability and bioavailability by protecting hydroxyl groups from metabolic degradation .

Properties

IUPAC Name

4-[(1S)-1-[(1S,3aS,4E,7aS)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]-2-methylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H70O4Si2/c1-27-30(25-31(41-43(12,13)35(3,4)5)26-34(27)42-44(14,15)36(6,7)8)19-18-29-17-16-22-38(11)32(20-21-33(29)38)28(2)40-24-23-37(9,10)39/h18-19,28,31-34,39H,1,16-17,20-26H2,2-15H3/b29-18+,30-19-/t28-,31+,32+,33-,34-,38+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQGGYZFTMULIY-LVMQTPCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)OCCC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)OCCC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H70O4Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((S)-1-((1S,3aS,7aS,E)-4-((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)ethoxy)-2-methylbutan-2-ol (CAS: 413571-27-4) is a complex organic molecule with potential biological activity. This article provides a detailed examination of its biological properties, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C38H68O5Si2C_{38}H_{68}O_5Si_2, and it has a molecular weight of 661.13 g/mol. The compound features multiple functional groups that contribute to its biological activity, including silyl ethers and various stereocenters that may influence its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of compounds structurally related to the target compound. For instance, research on similar molecules has shown significant antiproliferative effects against various cancer cell lines:

  • MCF-7 Breast Cancer Cells : Compounds with similar structural motifs exhibited IC50 values as low as 8 nM, indicating potent activity against breast cancer cells .
CompoundIC50 (nM)Target Cell Line
Compound 7s8MCF-7
Combretastatin A-4ComparableMCF-7

These findings suggest that the target compound may also exhibit similar anticancer effects due to its structural characteristics.

The mechanism by which such compounds exert their anticancer effects often involves:

  • Tubulin Interaction : Many compounds similar to the target have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This is crucial for preventing cancer cell proliferation .
  • Selective Estrogen Receptor Modulation (SERM) : Some derivatives act as SERMs, influencing estrogen receptor pathways which are vital in hormone-sensitive cancers .

Antioxidant Activity

In addition to anticancer properties, the compound's structural features suggest potential antioxidant activity. Research on related compounds indicates that they can significantly inhibit lipid oxidation in brain homogenates:

CompoundActivity TypeModel System
Compound AAntioxidantBrain Homogenates

This suggests that the target compound may also possess protective effects against oxidative stress.

Antimicrobial Activity

The antimicrobial properties of structurally similar compounds have been evaluated with promising results:

  • Compounds exhibiting antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa have shown minimum inhibitory concentrations (MICs) ranging from 16–32 µg/mL .

Case Study 1: Antiproliferative Effects

A study investigated a series of azetidinone derivatives structurally related to our target compound. The findings indicated significant antiproliferative activity in MCF-7 cells, with further analysis revealing minimal cytotoxicity towards non-cancerous cell lines . This highlights the potential therapeutic window for compounds derived from or related to our target molecule.

Case Study 2: Stability and Metabolism

Research on similar β-lactam compounds demonstrated stability across various pH levels and in plasma, with half-lives exceeding 24 hours. Such stability is crucial for therapeutic applications as it suggests prolonged action and reduced frequency of dosing .

Scientific Research Applications

Anticancer Potential
Research has indicated that compounds structurally related to 4-((S)-1...) exhibit significant biological activity against various cancer cell lines. For instance:

  • Inhibition of Tumor Growth : Studies have shown that similar compounds can inhibit the proliferation of MCF-7 breast cancer cells with low IC50 values (around 8 nM), suggesting potent anticancer properties .

Mechanism of Action
The mechanism often involves:

  • Tubulin Polymerization Inhibition : Compounds like this may interact with tubulin at the colchicine-binding site, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Applications in Research

Chemical Biology
The compound serves as a valuable tool in chemical biology for studying cellular mechanisms and drug interactions due to its ability to modulate protein functions.

Drug Development
Given its biological activity, this compound or its derivatives could be explored further in drug development pipelines targeting specific cancers or other diseases involving aberrant cell proliferation.

Case Studies

Study Findings Implications
Study on Antiproliferative ActivityDemonstrated significant inhibition of MCF-7 cells at low concentrationsSuggests potential for development as an anticancer agent
Mechanistic Study on Tubulin InteractionIdentified binding at colchicine site leading to cell cycle arrestProvides insight into the drug's action mechanism

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several silyl-protected sterol derivatives and polycyclic ethers. Below is a comparative analysis based on evidence:

Parameter Target Compound CAS 140710-96-9 () CAS 112849-17-9 ()
Molecular Formula C₃₉H₇₂O₃Si₂ (inferred from analogues) C₃₉H₇₂O₃Si₂ C₃₉H₆₆O₃Si₂
Molecular Weight ~645 g/mol (estimated) 645.16 g/mol 639.11 g/mol
Key Structural Differences (S)-configuration at critical chiral centers; ethoxy-butanol chain (R)-configuration; heptan-2-ol terminal chain Cyclopentenone substituent; altered double-bond geometry (E vs. Z)
Biological Relevance Hypothesized to modulate lipid signaling pathways (inferred from silyl ethers) Marketed for medicinal use (exact targets unspecified) No direct data; cyclopropane moiety may influence ring strain and reactivity
Stability High (TBDMS groups resist hydrolysis) Similar stability due to identical protecting groups Reduced stability potential due to cyclopropane and ketone groups

Mechanistic and Pharmacological Insights

  • Stereochemical Impact : The (S)-configuration in the target compound may enhance binding specificity to enantioselective targets compared to the (R)-configured analogue (CAS 140710-96-9) .
  • Role of TBDMS Groups : Both the target compound and CAS 140710-96-9 utilize TBDMS ethers to mask polar hydroxyl groups, improving membrane permeability—a common strategy in prodrug design .
  • Divergent Applications: While CAS 112849-17-9 () incorporates a cyclopentenone group (a known Michael acceptor for covalent inhibition), the target compound’s ethoxy-butanol chain suggests non-covalent interactions, possibly with nuclear receptors or enzymes .

Research Findings and Data Gaps

Key Observations from Analogues

Medicinal Utility : Compounds with TBDMS-protected hydroxyls (e.g., CAS 140710-96-9) are actively traded for drug development, underscoring their relevance in preclinical research .

Synthetic Challenges : The precise stereochemical control required for such molecules (evident in CAS 112849-17-9) necessitates advanced asymmetric synthesis techniques, limiting large-scale production .

Biological Data Limitations: No direct studies on the target compound’s efficacy or toxicity were identified.

Table: Comparative Bioactivity Potential

Compound Hypothesized Activity Basis for Hypothesis
Target Compound Lipid metabolism modulation Structural similarity to sterol derivatives and TBDMS-protected drug candidates
CAS 140710-96-9 Undisclosed therapeutic Vendor description as "medicinal purpose" compound
CAS 112849-17-9 Covalent enzyme inhibition Cyclopentenone group’s reactivity

Notes and Limitations

Evidence Constraints : The provided evidence lacks direct studies on the target compound, necessitating extrapolation from analogues.

Stereochemical Specificity: Minor configuration changes (e.g., S → R) can drastically alter bioactivity, warranting dedicated studies .

Toxicological Uncertainty : While TBDMS groups are generally stable, their long-term metabolic fate in vivo remains unaddressed .

Q & A

Q. What are the key considerations for designing a synthesis route for this compound?

  • Methodological Answer : Synthesis routes must prioritize stereochemical control, protection/deprotection of hydroxyl groups (e.g., tert-butyldimethylsilyl (TBS) protecting groups), and regioselective reactions. For example, the use of chiral catalysts and low-temperature conditions can preserve stereochemical integrity during cyclization steps. Purification via silica gel chromatography with gradient elution (e.g., cyclohexane/chloroform/ethyl acetate) is critical to isolate intermediates . Reaction monitoring by TLC and NMR ensures intermediate stability and minimizes side products.

Q. How should researchers validate the structural identity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm stereochemistry and functional groups, HRMS for molecular weight validation, and IR spectroscopy to detect hydroxyl and silyl ether groups. For example, in analogous compounds, methylenecyclohexylidene protons exhibit distinct coupling patterns (e.g., δ 5.2–5.8 ppm for olefinic protons) in NMR, while TBS-protected groups show characteristic Si-C peaks in IR . Cross-referencing with IUPAC naming conventions (e.g., E/Z and R/S configurations) is essential .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Conduct all experiments in a fume hood with proper PPE (gloves, lab coat, goggles). Avoid inhalation or skin contact due to potential irritancy from silyl ethers or cyclohexylidene derivatives. Follow institutional guidelines for waste disposal, particularly for halogenated or silylated byproducts. Safety data sheets for structurally similar compounds emphasize restricted use to qualified personnel in authorized facilities .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data during structural elucidation?

  • Methodological Answer : Contradictions often arise from overlapping signals or dynamic stereoisomerism. Use 2D NMR techniques (e.g., COSY, NOESY) to assign proton-proton correlations and spatial proximity of substituents. For example, NOESY can differentiate axial vs. equatorial protons in cyclohexylidene moieties. Additionally, variable-temperature NMR may reveal conformational exchange in flexible regions (e.g., ethylidene linkages) . Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive stereochemical assignments.

Q. What strategies optimize stereochemical control during the synthesis of the ethylidene and methylenecyclohexylidene moieties?

  • Methodological Answer :
  • Ethylidene Groups : Use Z-selective Wittig reactions with stabilized ylides or Grubbs catalysts for olefin metathesis to enforce geometry. For example, (Z)-ethylidene configurations require bulky phosphine ligands to favor cis addition .
  • Methylenecyclohexylidene Moieties : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclohexenone formation to control R/S configurations. Kinetic resolution via enzymatic catalysis has also been reported for similar systems .

Q. How can researchers address low yields in the final coupling step (e.g., ethoxy linkage formation)?

  • Methodological Answer : Low yields may stem from steric hindrance or competing side reactions. Strategies include:
  • Microwave-assisted synthesis to accelerate reaction kinetics.
  • Protecting group optimization : Replace TBS with less bulky groups (e.g., TMS) for ethoxy coupling.
  • Lewis acid catalysis (e.g., BF3·OEt2) to activate hydroxyl groups for nucleophilic substitution .

Q. What analytical methods are suitable for detecting trace impurities in the final product?

  • Methodological Answer :
  • HPLC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) separates polar vs. nonpolar impurities.
  • GC-MS identifies volatile byproducts (e.g., silyl ether cleavage fragments).
  • Ion chromatography quantifies residual acids/bases from deprotection steps .

Data Contradiction and Stability Analysis

Q. How should researchers interpret discrepancies between theoretical and experimental melting points?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Perform DSC (Differential Scanning Calorimetry) to identify polymorph transitions and TGA (Thermogravimetric Analysis) to detect solvent retention. For example, residual ethyl acetate from chromatography may depress the observed melting point .

Q. What experimental approaches ensure the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies :
  • Store aliquots at -20°C (desiccated) vs. 4°C (ambient humidity) and monitor degradation via HPLC at intervals (0, 1, 3, 6 months).
  • Use NMR to detect hydrolysis of silyl ethers or oxidation of ethylidene groups. Add antioxidants (e.g., BHT) or stabilize with inert gas (N2/Ar) if degradation is observed .

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